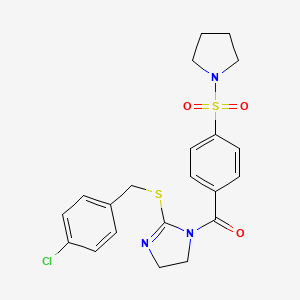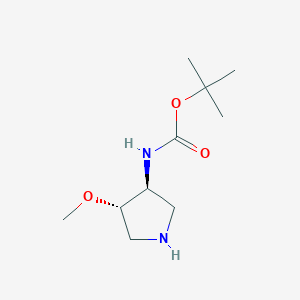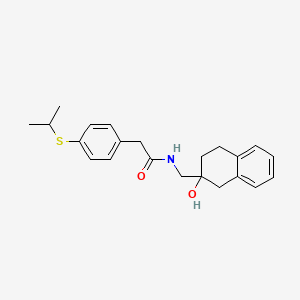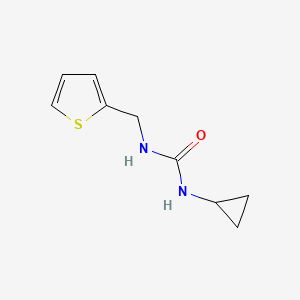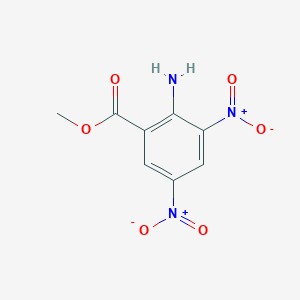
Methyl 2-amino-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H7N3O6 It is a derivative of benzoic acid, characterized by the presence of amino and nitro groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3,5-dinitrobenzoate typically involves the nitration of methyl 2-aminobenzoate. The process begins with the methylation of 2-aminobenzoic acid to form methyl 2-aminobenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce nitro groups at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration reaction is carefully monitored to avoid over-nitration and to ensure the selective introduction of nitro groups at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Esterification: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Esterification: Acidic or basic hydrolysis conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the amino group.
Reduction: Methyl 2,3,5-triaminobenzoate.
Esterification: 2-amino-3,5-dinitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. Studies have shown its effectiveness against certain strains of bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Methyl 2-amino-3,5-dinitrobenzoate can be compared with other similar compounds, such as:
Methyl 3,5-dinitrobenzoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
2-Amino-3,5-dinitrobenzoic acid: Contains a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group, which can influence its physical and chemical properties.
Propiedades
IUPAC Name |
methyl 2-amino-3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVZXLIGARVLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
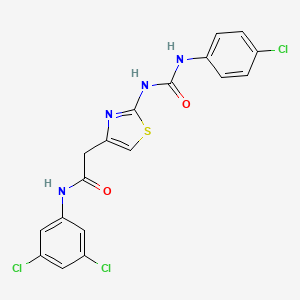
![N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2591617.png)
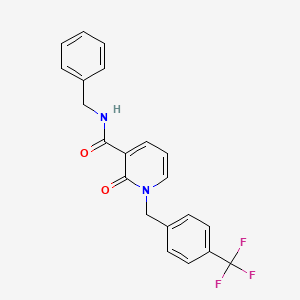
![1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2591620.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)
![2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2591626.png)
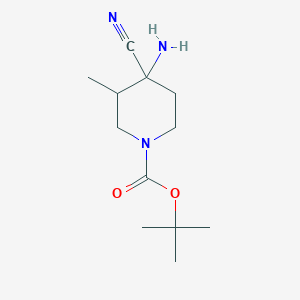
![5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2591630.png)
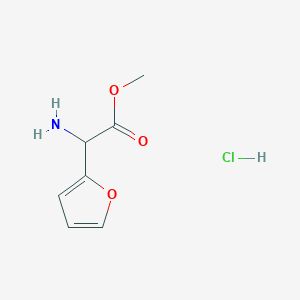
![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)
